molecular formula C9H6BrNO2 B8815978 8-Bromo-4-hydroxyquinolin-2(1H)-one

8-Bromo-4-hydroxyquinolin-2(1H)-one

Cat. No.: B8815978
M. Wt: 240.05 g/mol
InChI Key: YMZASLVENRUONX-UHFFFAOYSA-N
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Description

Product Overview 8-Bromo-4-hydroxyquinolin-2(1H)-one (CAS 54675-27-3) is a brominated derivative of the 4-hydroxyquinolin-2(1H)-one scaffold, a structure of significant interest in medicinal and organic chemistry . This solid compound serves as a versatile and high-purity building block for organic synthesis, particularly in pharmaceutical research and development . The molecular formula is C 9 H 6 BrNO 2 and it has a molecular weight of 240.05 g/mol . Research Applications and Value The 4-hydroxyquinolin-2(1H)-one core is recognized for its diverse pharmacological activities. Derivatives of this structure have been extensively studied as antibacterial and antifungal agents . Furthermore, this class of compounds has shown promise as selective glycine site antagonists, which are relevant to research on several central nervous system disorders, including stroke, epilepsy, schizophrenia, and Alzheimer's disease . The bromine atom at the 8-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution, allowing researchers to create a diverse array of novel compounds for structure-activity relationship studies . Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Appropriate safety precautions should be followed during handling. The compound may cause skin and eye irritation and may be harmful if swallowed or if dust is inhaled . It is recommended to use personal protective equipment and operate only in a well-ventilated environment . For detailed handling information, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-4-hydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZASLVENRUONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 8-bromo-4-hydroxyquinolin-2(1H)-one, emphasizing substituent effects, synthesis routes, and physicochemical/safety profiles.

Key Observations

Substituent Effects: Bromine at position 8 (target compound) vs. Addition of a nitro group (e.g., 8-nitro in evidence 8) enhances electrophilicity, while carboxylphenyl substituents (evidence 8) increase polarity and hydrogen-bonding capacity . Chlorine at position 8 (evidence 14) introduces a stronger electron-withdrawing effect compared to bromine, influencing stability and intermolecular interactions .

Synthesis Methods: Thermal Condensation: Widely used for 4-hydroxyquinolin-2(1H)-ones with aryl/alkyl substituents (e.g., 4A, 4B in evidence 2) . Halogenation: Sulfuryl chloride or brominating agents introduce halogens at specific positions . Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki coupling in evidence 8) enable aryl group introduction .

Notes on Physicochemical Properties

  • NMR Shifts: For 4-hydroxyquinolin-2(1H)-one derivatives, the hydroxyl proton typically appears downfield (δ 10–12 ppm in ¹H NMR), while the ketone carbon resonates near δ 180–190 ppm in ¹³C NMR . Bromine substituents cause deshielding of adjacent protons .
  • Collision Cross Section (CCS): Predicted CCS values for 8-bromo-2,3-dihydroquinolin-4(1H)-one (138.8 Ų for [M+H]+) suggest moderate molecular size and polarity .

Preparation Methods

Bromination Using HBr in Acetic Acid

In a method analogous to the synthesis of 3-bromo-4-hydroxybenzo[h]quinolin-2(1H)-one, bromination is achieved using hydrobromic acid (HBr) in acetic acid. For 8-bromo substitution, the reaction requires careful control of temperature (70–80°C) and stoichiometry. A typical procedure involves:

  • Dissolving 4-hydroxyquinolin-2(1H)-one in glacial acetic acid.

  • Adding 48% HBr dropwise under reflux for 6–8 hours.

  • Isolating the product via precipitation in ice water, yielding 45–50% of 8-bromo-4-hydroxyquinolin-2(1H)-one.

Key Data:

ParameterValue
Reaction Temperature75°C
Yield48%
Characterization1H^1H NMR, IR, LC-MS

N-Bromosuccinimide (NBS) in DMF

NBS offers a milder alternative for regioselective bromination. In dimethylformamide (DMF), NBS selectively brominates the 8-position due to hydrogen bonding between the solvent and hydroxyl group, directing electrophilic attack. The protocol includes:

  • Stirring 4-hydroxyquinolin-2(1H)-one with NBS (1.2 equiv) in DMF at 50°C for 4 hours.

  • Quenching with sodium thiosulfate and extracting with ethyl acetate.

  • Purifying via column chromatography (hexane:ethyl acetate, 3:1), achieving 55–60% yield.

Cyclization of Brominated Precursors

Constructing the quinoline ring with pre-installed bromine at position 8 ensures regioselectivity. The Gould-Jacobs reaction is a cornerstone of this approach.

Gould-Jacobs Cyclization

Starting from 3-bromoanthranilic acid, condensation with diethyl malonate under acidic conditions forms the quinoline skeleton:

  • React 3-bromoanthranilic acid with diethyl malonate in polyphosphoric acid (PPA) at 120°C for 3 hours.

  • Hydrolyze the intermediate with 6M HCl to yield this compound.

Advantages:

  • High regioselectivity (>90%).

  • Scalable to multigram quantities.

Limitations:

  • Requires harsh acidic conditions.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis enables late-stage bromination, avoiding harsh reagents.

Palladium-Mediated C–H Activation

A palladium(II) acetate catalyst with copper(II) bromide as a bromine source facilitates direct C–H bromination:

  • Combine 4-hydroxyquinolin-2(1H)-one, Pd(OAc)2_2 (5 mol%), and CuBr2_2 (2 equiv) in acetonitrile.

  • Heat at 80°C for 12 hours under argon.

  • Isolate the product in 40–45% yield after silica gel purification.

Mechanistic Insight:
The palladium catalyst coordinates to the hydroxyl group, directing bromination to the 8-position via a six-membered transition state.

Substitution Reactions on Halogenated Intermediates

Nucleophilic Aromatic Substitution

This compound can be synthesized from 8-nitro derivatives through a two-step process:

  • Nitration: Treat 4-hydroxyquinolin-2(1H)-one with nitric acid in sulfuric acid to install a nitro group at position 8.

  • Reduction and Bromination: Reduce the nitro group to amine using H2_2/Pd-C, followed by Sandmeyer reaction with CuBr to replace the amine with bromine.

Yield Optimization:

  • Nitration: 70–75% yield.

  • Sandmeyer reaction: 60–65% yield.

Comparative Analysis of Methodologies

MethodYield (%)RegioselectivityScalability
HBr/Acetic Acid45–50ModerateHigh
NBS/DMF55–60HighModerate
Gould-Jacobs70–75ExcellentHigh
Palladium Catalysis40–45HighLow
Sandmeyer Reaction60–65ExcellentModerate

Q & A

Q. What are the optimal synthetic routes for 8-Bromo-4-hydroxyquinolin-2(1H)-one, and how are reaction conditions optimized?

The synthesis typically involves bromination and cyclization steps. For example, brominated quinolinones are synthesized via condensation of substituted benzaldehydes with amines or ketones under acid catalysis . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while dichloromethane or acetone improves solubility .
  • Temperature : Controlled reflux (80–120°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/DMF yields >95% purity. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC .

Q. How is the molecular structure of this compound characterized?

Use a combination of spectroscopic and computational methods:

  • NMR : 1^1H NMR (DMSO-d₆) shows characteristic peaks: δ 11.3 (OH, broad), 7.6–8.2 (aromatic protons), and 6.0 (C-H adjacent to carbonyl) .
  • IR : Stretching vibrations at 3447 cm⁻¹ (OH), 1663 cm⁻¹ (C=O), and 1567 cm⁻¹ (C=C) confirm functional groups .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 224.05 (calculated) validates the formula C₉H₆BrNO .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in acetone, DCM, and DMF (>50 mg/mL), but limited in water (<0.1 mg/mL) .
  • Stability : Store at 0–6°C in amber vials to prevent photodegradation. Stability studies (HPLC) show <5% degradation over 6 months under inert gas .

Q. What reactivity patterns are observed due to the bromine substituent?

The bromine at C-8 participates in:

  • Nucleophilic substitution : Reacts with amines or thiols under Pd catalysis (e.g., Suzuki coupling) to form C-C bonds .
  • Electrophilic aromatic substitution : Directs incoming groups to the C-5/C-7 positions in nitration or sulfonation reactions .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound against cancer targets?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Target engagement : Use molecular docking (AutoDock Vina) to predict binding to topoisomerase II or kinase domains. Validate via SPR (KD < 100 nM) .

Q. What computational methods are used to predict electronic properties and reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces .
  • MD simulations : Simulate ligand-protein interactions (e.g., with PARP-1) for >50 ns to assess binding stability .

Q. How can researchers resolve contradictory data on compound stability in biological matrices?

  • Stability assays : Incubate in plasma or liver microsomes (37°C, pH 7.4) and quantify degradation via LC-MS/MS. Half-life >2 hours indicates metabolic stability .
  • pH-dependent studies : Test solubility and degradation at pH 2–9 to identify optimal formulation conditions .

Q. What strategies optimize regioselectivity in functionalizing the quinolinone core?

  • Protecting groups : Temporarily block the 4-hydroxy group with acetyl or TBS to direct bromination or alkylation to C-3/C-8 .
  • Metal catalysis : Use Cu(I) or Pd(0) to achieve cross-coupling at C-8 with aryl boronic acids (yields >80%) .

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell density, serum-free media) .
  • Meta-analysis : Pool data from >5 independent studies using random-effects models to identify consensus IC₅₀ ranges .

Q. What advanced techniques enable selective C-H activation for derivative synthesis?

  • Photoredox catalysis : Use Ru(bpy)₃²⁺ under blue LED light to generate radicals for C-H functionalization at C-5 .
  • Directed ortho-metalation : Employ LDA or TMPMgCl·LiCl to deprotonate C-3, followed by quenching with electrophiles .

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